N-benzyl-6-chloro-1,3-benzothiazol-2-amine
Overview
Description
N-benzyl-6-chloro-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. The specific structure of N-benzyl-6-chloro-1,3-benzothiazol-2-amine includes a benzyl group attached to the nitrogen atom of the benzothiazole and a chlorine atom at the sixth position of the benzothiazole ring .
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves the reaction of 2-aminobenzothiazole with various aldehydes or ketones. For instance, the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde has been reported to yield a ligand that can form complexes with metal ions . Another synthesis approach involves the condensation of 2-aminobenzothiazole with acetyl derivatives in ethanol . Additionally, a solvent-free and catalyst-free synthesis method has been developed for benzothiazoles starting from 2-chloronitrobenzene, elemental sulfur, and aliphatic amine .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques. For example, the structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was elucidated using crystallography, showing a planar benzothiazol ring with a dihedral angle between it and the imidazol ring . Similarly, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, NMR, and mass spectral analysis .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. For instance, they can react with metal ions to form complexes, as demonstrated by the formation of octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II) . They can also undergo condensation reactions to form new compounds . Additionally, benzothiazoles can be synthesized through reactions with amines, hydrazine, and hydroxylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be inferred from their molecular structure and the functional groups present. The presence of a chlorine atom and a benzyl group in N-benzyl-6-chloro-1,3-benzothiazol-2-amine suggests that it may have distinct reactivity compared to other benzothiazoles. The physical properties such as melting point, boiling point, and solubility would depend on the specific substituents and their interactions. The chemical properties, including reactivity with nucleophiles and electrophiles, can be studied through experimental methods such as spectroscopy and reactivity tests .
Scientific Research Applications
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Pharmacological Evaluation
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
- Method : The synthesis involved multi-step reactions, including the creation of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .
- Results : Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa was low compared to the standard .
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Anti-tubercular Compounds
- Field : Medicinal Chemistry
- Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity has been studied .
- Method : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
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Antimicrobial Properties
- Field : Microbiology
- Application : Derivatives of the title compound have been investigated for their antimicrobial properties .
- Method : The antimicrobial properties were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using the serial plate dilution method .
- Results : The results of this study were not provided in the source .
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Ubiquitin Ligase Inhibition
- Field : Biochemistry
- Application : N-benzothiazol-2-yl-amides, a class of compounds that includes “N-benzyl-6-chloro-1,3-benzothiazol-2-amine”, have been associated with the inhibition of ubiquitin ligase .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of this study were not provided in the source .
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Selective Cytotoxicity Against Tumorigenic Cell Lines
- Field : Oncology
- Application : N-benzothiazol-2-yl-amides have shown selective cytotoxicity against tumorigenic cell lines .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of this study were not provided in the source .
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Prophylaxis and Treatment of Rotavirus Infections
- Field : Virology
- Application : N-benzothiazol-2-yl-amides have been associated with the prophylaxis and treatment of rotavirus infections .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of this study were not provided in the source .
-
Ubiquitin Ligase Inhibition
- Field : Biochemistry
- Application : N-benzothiazol-2-yl-amides, a class of compounds that includes “N-benzyl-6-chloro-1,3-benzothiazol-2-amine”, have been associated with the inhibition of ubiquitin ligase .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of this study were not provided in the source .
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Selective Cytotoxicity Against Tumorigenic Cell Lines
- Field : Oncology
- Application : N-benzothiazol-2-yl-amides have shown selective cytotoxicity against tumorigenic cell lines .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of this study were not provided in the source .
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Prophylaxis and Treatment of Rotavirus Infections
- Field : Virology
- Application : N-benzothiazol-2-yl-amides have been associated with the prophylaxis and treatment of rotavirus infections .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The results of this study were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUYDZANGPMTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402100 | |
Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
CAS RN |
61249-37-4 | |
Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61249-37-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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